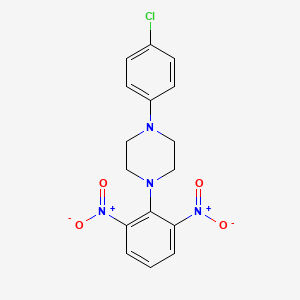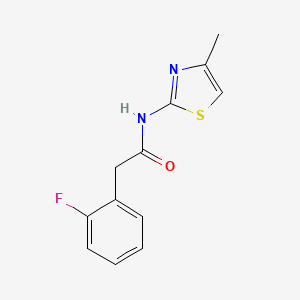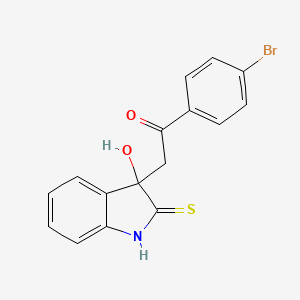![molecular formula C24H26Cl2N2O4 B5143352 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound '3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}', also known as bisoprolol, is a beta-adrenergic blocking agent that is used to treat hypertension, angina pectoris, and heart failure. It was first synthesized in 1975 and has since become a widely used medication due to its effectiveness and low incidence of side effects.
作用机制
Bisoprolol works by blocking the beta-1 adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. This results in a decrease in cardiac output and blood pressure, which can help to reduce the workload on the heart. Bisoprolol also has antiarrhythmic properties, which can help to prevent or treat abnormal heart rhythms.
Biochemical and physiological effects:
Bisoprolol has a number of biochemical and physiological effects on the body. It reduces sympathetic nervous system activity, which can help to reduce heart rate and blood pressure. Bisoprolol also reduces the release of renin from the kidneys, which can help to reduce blood pressure. In patients with heart failure, 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} can improve left ventricular function and reduce the risk of hospitalization.
实验室实验的优点和局限性
Bisoprolol has a number of advantages for lab experiments. It is a well-established medication with a known mechanism of action, which makes it a useful tool for studying cardiovascular physiology. Bisoprolol is also relatively safe and has a low incidence of side effects, which makes it suitable for use in animal studies. However, there are some limitations to using 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} in lab experiments. It can be difficult to control the dose and timing of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} administration, which can make it challenging to study its effects over time. Additionally, 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} can interact with other medications and can have different effects in different patient populations, which can make it difficult to generalize the results of lab experiments.
未来方向
There are a number of potential future directions for research on 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}. One area of research could focus on developing new formulations of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} that are more effective or have fewer side effects. Another area of research could focus on identifying new indications for 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}, such as in the treatment of other cardiovascular or non-cardiovascular conditions. Finally, future research could focus on identifying biomarkers or genetic factors that can predict the response to 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} treatment, which could help to personalize treatment for individual patients.
合成方法
Bisoprolol can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 1,4-dibromobutane followed by reduction with lithium aluminum hydride, or the reaction of 4-chloroaniline with 1,4-dibromo-2-butene followed by reduction with sodium borohydride. The yield of the reaction is typically around 50-60%.
科学研究应用
Bisoprolol has been extensively studied in both clinical and preclinical research. In vitro studies have shown that 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} selectively blocks beta-1 adrenergic receptors and has little or no effect on beta-2 adrenergic receptors. This selectivity makes it an effective treatment for hypertension and other cardiovascular conditions. In vivo studies have shown that 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} reduces heart rate, cardiac output, and blood pressure, while also improving left ventricular function in patients with heart failure.
属性
IUPAC Name |
1-(4-chloroanilino)-3-[4-[3-(4-chloroanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Cl2N2O4/c25-17-1-5-19(6-2-17)27-13-21(29)15-31-23-9-11-24(12-10-23)32-16-22(30)14-28-20-7-3-18(26)4-8-20/h1-12,21-22,27-30H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWBYGIRPWLDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)Cl)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-chlorophenyl)amino]propan-2-ol} | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B5143273.png)
![1-(3-chloro-4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143285.png)

![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)

![N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine](/img/structure/B5143323.png)
![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![5-(1-azepanyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143346.png)
![ethyl 5-[({[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5143364.png)

![1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5143375.png)

![(3aS*,6aR*)-3-cyclopentyl-5-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5143382.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5143387.png)